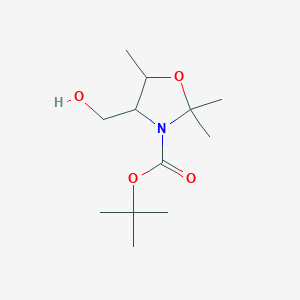
2-Chloro-5-iodo-3-methylpyridine
Übersicht
Beschreibung
2-Chloro-5-iodo-3-methylpyridine: is a halogenated heterocyclic compound with the molecular formula C6H5ClIN and a molecular weight of 253.47 g/mol . It is a derivative of pyridine, a basic nitrogen-containing aromatic ring, and is characterized by the presence of chlorine and iodine atoms at the 2 and 5 positions, respectively, and a methyl group at the 3 position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-iodo-3-methylpyridine typically involves multiple steps, including nitration, reduction, diazotization, and iodination reactions . One common method starts with 5-amino-2-chloro-3-methylpyridine, which undergoes diazotization followed by iodination . The reaction conditions often involve the use of boron trifluoride diethyl etherate, t-butyl nitrite, and potassium iodide in solvents like acetonitrile and 1,2-dimethoxyethane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-5-iodo-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like organolithium compounds or Grignard reagents in solvents such as tetrahydrofuran (THF) are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like ethanol or water are typical conditions for Suzuki-Miyaura coupling.
Major Products:
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-iodo-3-methylpyridine is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of biological pathways and as a building block for bioactive compounds.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-iodo-3-methylpyridine involves its interaction with various molecular targets and pathways. The presence of halogen atoms allows it to participate in halogen bonding, which can influence its binding affinity and specificity to biological targets . The exact pathways and molecular targets depend on the specific application and the nature of the compounds it interacts with .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-4-iodo-5-methylpyridine
- 2-Chloro-3-methoxy-5-methylpyridine
- 6-Chloro-2-iodo-3-methylpyridine
Comparison: 2-Chloro-5-iodo-3-methylpyridine is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain chemical reactions and applications due to the positioning of the chlorine and iodine atoms .
Eigenschaften
IUPAC Name |
2-chloro-5-iodo-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRUYZVVYJIPRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626819 | |
| Record name | 2-Chloro-5-iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59782-89-7 | |
| Record name | 2-Chloro-5-iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-iodo-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B1371203.png)


![N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride](/img/structure/B1371208.png)


![[5-(2-Methyl-1,3-thiazol-4-yl)-2-furyl]methylamine dihydrochloride](/img/structure/B1371212.png)
![6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1371213.png)


![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride](/img/structure/B1371220.png)



